3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Description
3-[(3-Nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a methylsulfanyl group linked to a 3-nitrophenyl moiety. The compound’s synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and heterocyclic amines, as exemplified in related triazole derivatives . The nitro group at the phenyl ring enhances electron-withdrawing effects, which may influence reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-11-9(13-12-8)17-5-6-2-1-3-7(4-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTSRDVKUPZNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319778 | |
| Record name | 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727395-06-4 | |
| Record name | 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-nitrobenzyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SCH₂-) moiety in the compound undergoes nucleophilic substitution under specific conditions. For example:
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Alkylation/Dealkylation : Reactivity with alkyl halides (e.g., 4-nitrobenzyl chloride) in polar aprotic solvents like DMF, facilitated by bases such as anhydrous K₂CO₃, leads to the formation of disulfide or sulfone derivatives .
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Oxidation : Treatment with oxidizing agents (e.g., H₂O₂, KMnO₄) converts the thioether group to sulfoxide or sulfone functionalities .
| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Alkylation | 4-Nitrobenzyl chloride, K₂CO₃, DMF | Disulfide derivatives | 89% | |
| Oxidation | H₂O₂ (30%), CH₃COOH | Sulfoxide/Sulfone derivatives | 75–90% |
Condensation Reactions Involving the 5-Amino Group
The primary amine at position 5 participates in Schiff base formation and cyclocondensation:
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Schiff Base Synthesis : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic conditions to form imine derivatives .
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Heterocyclization : Condensation with arylidene malononitrile yields triazolidine-3-thione derivatives via intermediate hydrazones .
Coordination Chemistry with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals:
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Complex Formation : Binds to Cu(II), Fe(III), or Zn(II) in ethanol/water mixtures, forming octahedral or tetrahedral complexes . These complexes exhibit enhanced antibacterial activity compared to the parent ligand.
| Metal Salt | Stoichiometry | Geometry | Biological Activity (MIC vs S. aureus) | Ref. |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Octahedral | MIC = 0.25 µg/mL (vs 1.0 µg/mL for ligand) | |
| Fe(NO₃)₃ | 1:3 | Tetrahedral | MIC = 0.5 µg/mL |
Reduction of the Nitro Group
The 3-nitrobenzyl group undergoes selective reduction:
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Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol reduces the nitro group to an amine, yielding 3-[(3-aminophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine .
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Electrochemical Reduction : At a Pt electrode in acidic media, the nitro group is converted to hydroxylamine intermediates .
| Method | Conditions | Product | Applications | Ref. |
|---|---|---|---|---|
| Catalytic H₂ | Pd/C, EtOH, 60°C | Amino derivative | Prodrug activation | |
| Electrochemical | 0.1 M H₂SO₄, −0.8 V vs Ag/AgCl | Hydroxylamine intermediate | Redox studies |
Electrophilic Aromatic Substitution
The electron-deficient 3-nitrophenyl ring directs electrophilic attacks:
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Nitration : Further nitration at the para-position occurs under mixed acid (HNO₃/H₂SO₄) at 0°C .
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Halogenation : Bromination with Br₂ in CHCl₃ yields 5-bromo-3-nitrophenyl derivatives .
| Reaction | Reagents | Position | Product | Ref. |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | Dinitrophenyl derivative | |
| Bromination | Br₂, CHCl₃ | Ortho | Bromonitrophenyl derivative |
Tautomerism and Ring Functionalization
The 1H-1,2,4-triazole core exhibits annular tautomerism, influencing reactivity:
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Tautomeric Equilibrium : Exists as 1H- (major) and 4H- (minor) tautomers in solution, confirmed by NMR .
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Ring Functionalization : Reacts with succinic anhydride under microwave irradiation to form propanamide-linked triazoles .
| Process | Conditions | Observation | Ref. |
|---|---|---|---|
| Tautomerism | DMSO-d₆, 25°C | 1H:4H ratio = 85:15 | |
| Microwave-assisted acylation | Succinic anhydride, 100°C, 30 min | N-Substituted propanamide derivatives |
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine exhibit significant antifungal and antibacterial activities.
Case Study :
A study published in Molecules demonstrated that triazole derivatives showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger. The introduction of nitro groups was shown to enhance the antifungal activity due to increased electron affinity and interaction with microbial enzymes .
| Compound Name | Activity | Tested Strains |
|---|---|---|
| 3-Nitro Triazole Derivative | Antifungal | C. albicans, A. niger |
| 3-Nitrophenyl Triazole | Antibacterial | E. coli, S. aureus |
Anti-Cancer Properties
Recent investigations have suggested that triazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study :
In vitro studies indicated that this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell proliferation .
Fungicides
The triazole class of compounds is widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi.
Case Study :
Research has indicated that derivatives of triazoles can effectively control plant diseases caused by fungal pathogens. Field trials showed that formulations containing this compound significantly reduced the incidence of leaf spot diseases in crops such as tomatoes and cucumbers .
| Application | Target Pathogen | Efficacy |
|---|---|---|
| Triazole Fungicide | Botrytis cinerea | 85% reduction in disease incidence |
| Triazole Treatment | Fusarium spp. | Effective control in field conditions |
Mechanism of Action
The mechanism of action of 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogous 1,2,4-triazol-5-amine derivatives, focusing on structural variations, synthetic routes, and functional properties.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound enhances polarity and may improve binding to biological targets compared to benzyl or trifluoromethyl substituents .
- Bioactivity : N42FTA’s furyl and chlorobenzyl groups contribute to its FabA inhibitory activity, suggesting that aromatic and halogenated substituents are critical for enzyme targeting .
- Thermal Stability : TFAT’s trifluoromethyl group increases thermal resistance, making it suitable for energetic materials, whereas the nitro group in the target compound may offer similar stability .
Key Observations :
- High yields (up to 90%) for naphthalene-substituted triazoles suggest optimized conditions for bulky aromatic substituents .
Biological Activity
3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine (CAS No: 727395-06-4) is a compound belonging to the triazole class, characterized by a unique structure that includes a nitrophenyl group and a sulfanyl linkage. Its molecular formula is C₉H₉N₅O₂S, with a molecular weight of 251.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structural formula of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of 3-nitro-1H-1,2,4-triazole compounds exhibit significant antimicrobial activity. A study highlighted that various 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides demonstrated potent antitrypanosomal effects against Trypanosoma cruzi, with IC₅₀ values ranging from 28 nM to 3.72 μM. Notably, some compounds were found to be up to 58-fold more potent than the standard drug benznidazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, certain nitrotriazole compounds have shown moderate activity against various cancer cell lines. The presence of electron-withdrawing groups in their structure enhances their cytotoxicity. A related study reported that modifications in the triazole structure could lead to compounds with IC₅₀ values between 2.38–8.13 μM against specific cancer cell lines .
The biological activity of this compound is believed to stem from its ability to interact with key biological targets such as enzymes and receptors involved in critical biochemical pathways. The nitro and methoxy groups facilitate hydrogen bonding and other interactions that enhance binding affinity.
Case Study 1: Antitrypanosomal Activity
In a comprehensive screening of triazole derivatives, a series of compounds were tested for their efficacy against Trypanosoma cruzi. Among the tested compounds, those based on the triazole framework exhibited promising results with minimal toxicity towards mammalian cells. The selectivity index ranged from 66 to 2782 for the most active compounds, indicating their potential as therapeutic agents against Chagas disease .
Case Study 2: Anticancer Efficacy
Another study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that specific modifications led to enhanced potency against certain cancer types. For example, compounds with bulky lipophilic groups at specific positions displayed significant growth inhibition in cancer cells compared to standard treatments like cisplatin .
Comparative Analysis Table
Q & A
Basic: What are the optimal synthetic routes for 3-[(3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-nitrobenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation of the thiol group, enhancing nucleophilicity. Microwave-assisted synthesis (as demonstrated for analogous triazole derivatives) can improve yield and reduce reaction time . Critical parameters include solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol:halide). Post-reaction purification via column chromatography or recrystallization ensures product integrity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons, confirming substituent positions and tautomeric forms (e.g., triazole ring protonation states) .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, S–C vibration at ~650 cm⁻¹) .
- Single-Crystal X-Ray Diffraction : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks). SHELX programs (e.g., SHELXL) are standard for refinement .
- Elemental Analysis : Validates purity and stoichiometry.
Advanced: How does the nitro group at the 3-position influence the compound’s electronic structure and reactivity?
Methodological Answer:
The nitro group is strongly electron-withdrawing, polarizing the benzylsulfanyl moiety and modulating the triazole ring’s electron density. Computational methods (e.g., DFT calculations) quantify this effect:
- HOMO-LUMO Gaps : Predict redox behavior and charge-transfer interactions.
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for substitution or coordination .
Experimentally, the nitro group enhances stability against thermal degradation (critical in energetic materials) but may reduce solubility in polar solvents .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization : Control variables like cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity.
- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 4-fluorobenzyl or pyridyl derivatives) to isolate the nitro group’s role .
- Orthogonal Assays : Validate target engagement (e.g., enzyme inhibition vs. whole-cell assays).
Advanced: How can crystallographic data differentiate polymorphs and assess crystallinity for formulation studies?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
- Thermogravimetric Analysis (TGA) : Detect solvent inclusion or hydrate formation.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing stability .
- SHELX Refinement : Use restraints for disordered regions and validate via R-factor convergence (<5% for high-quality data) .
Advanced: How to design derivatives to optimize pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the nitro group with CF₃ or CN to maintain electron-withdrawing effects while improving metabolic stability .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- LogP Optimization : Modify the benzylsulfanyl moiety with hydrophilic substituents (e.g., hydroxyl, morpholine) to balance lipophilicity .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of Thioether : Prevented by inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Triazole Ring Opening : Minimized by avoiding strong acids/bases during workup.
- Byproduct Formation : Monitor via TLC and optimize reaction time/temperature.
Advanced: What computational tools predict binding modes with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against target structures (e.g., ketol-acid reductoisomerase) to prioritize derivatives .
- Molecular Dynamics Simulations (GROMACS) : Assess binding stability over time (50–100 ns trajectories).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for nitro group modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
